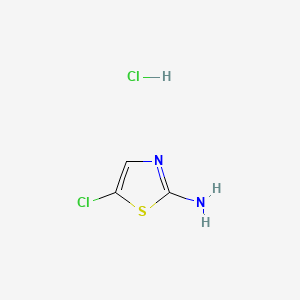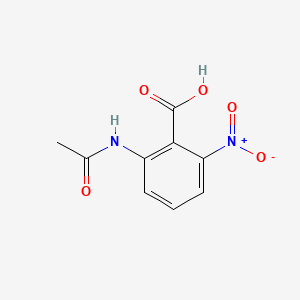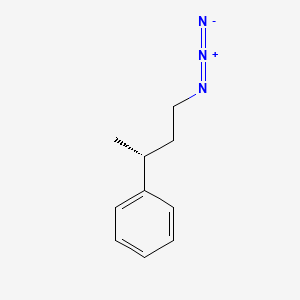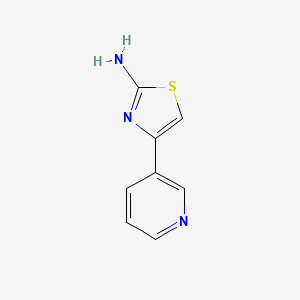![molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecan CAS No. 22776-74-5](/img/structure/B1265917.png)
4-Azatricyclo[4.3.1.13,8]undecan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Azatricyclo[4.3.1.13,8]undecane has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[4.3.1.13,8]undecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with ammonia and formaldehyde, followed by cyclization to form the tricyclic structure . Another approach includes the use of maleimide and cyclohex-2-en-1-one in the presence of p-toluenesulfonic acid and isopropenyl acetate .
Industrial Production Methods
Industrial production methods for 4-Azatricyclo[4.3.1.13,8]undecane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azatricyclo[4.3.1.13,8]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of 4-Azatricyclo[4.3.1.13,8]undecane, such as ketones, amines, and alkylated compounds .
Wirkmechanismus
The mechanism of action of 4-Azatricyclo[4.3.1.13,8]undecane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways and molecular targets depend on the derivative and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: Shares a similar cage-like structure but lacks the nitrogen atom.
Tricycloundecane: Another tricyclic compound with a different arrangement of carbon atoms.
Diadamantane: Consists of two adamantane units linked together.
Uniqueness
4-Azatricyclo[4.3.1.13,8]undecane is unique due to its nitrogen atom, which imparts different chemical reactivity and potential biological activity compared to purely carbon-based tricyclic compounds .
Eigenschaften
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-74-5 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?
A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:
- Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].
- Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].
Q2: What is known about the structure of 4-azatricyclo[4.3.1.13,8]undecane and its derivatives?
A2: 4-Azatricyclo[4.3.1.13,8]undecane is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].
Q3: How does the structure of 4-azatricyclo[4.3.1.13,8]undecane derivatives influence their photochemical reactivity?
A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of 4-azatricyclo[4.3.1.13,8]undecane exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].
Q4: Have computational methods been employed to study 4-azatricyclo[4.3.1.13,8]undecane derivatives?
A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from 4-azatricyclo[4.3.1.13,8]undecane. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)








![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

